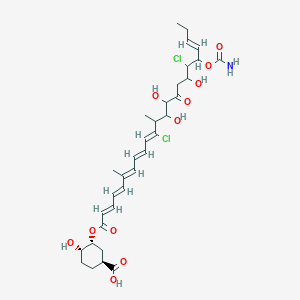

Enacyloxin IIa

Description

Properties

Molecular Formula |

C33H45Cl2NO11 |

|---|---|

Molecular Weight |

702.6 g/mol |

IUPAC Name |

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20?,21-,23-,24?,26?,27+,29?,30?,31?/m0/s1 |

InChI Key |

IWBADCVFZDCUTN-DTRFTOPNSA-N |

Isomeric SMILES |

CC/C=C/C(C(C(CC(=O)C(C(C(C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N |

Canonical SMILES |

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N |

Synonyms |

enacyloxin IIa ENX IIa |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Enacyloxin IIa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa is a potent polyketide antibiotic with significant activity against Gram-negative bacteria, a class of pathogens for which new therapeutic options are urgently needed. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of the key molecular pathways involved in its production and mechanism of action.

Discovery and Origin

This compound was first reported as a product of Frateuria sp. W-315.[1] Later, it was rediscovered from Burkholderia ambifaria, a member of the Burkholderia cepacia complex (Bcc), through screens for antimicrobial activity against cystic fibrosis pathogens.[2] The production of this compound by B. ambifaria is controlled by a cryptic, quorum-sensing-regulated modular polyketide synthase (PKS) gene cluster.[2]

Producing Organisms:

Biological Activity

This compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[3][4] By binding to EF-Tu, this compound prevents the release of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[3]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Microorganism | MIC (µg/mL) |

| Burkholderia multivorans | 1 - 2 |

| Burkholderia cenocepacia | 2 - 4 |

| Burkholderia dolosa | 2 - 4 |

| Acinetobacter baumannii | 4 - 8 |

| Pseudomonas aeruginosa | > 128 |

| Staphylococcus aureus | > 128 |

| Candida albicans | > 128 |

| Saccharomyces cerevisiae | > 128 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms. Data compiled from available literature.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by an unusual hybrid modular polyketide synthase (PKS) system encoded by a large gene cluster (BGC0001094 in B. ambifaria AMMD). This cluster contains genes encoding a PKS with both cis- and trans-acyltransferase (AT) domains, a feature that deviates from the canonical PKS architecture.

The biosynthesis can be conceptually divided into three main stages:

-

Polyketide Chain Assembly: The PKS machinery iteratively condenses extender units (malonyl-CoA and methylmalonyl-CoA) to build the polyketide backbone. The unusual combination of cis- and trans-AT domains allows for the incorporation of different extender units and the generation of specific stereochemistry.

-

Cyclohexane Carboxylic Acid Moiety Formation: A separate set of enzymes within the cluster is responsible for the synthesis of the 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety, which is derived from the shikimate pathway.

-

Tailoring and Release: The fully assembled polyketide chain is transferred from the PKS and esterified to the DHCCA moiety. Subsequent tailoring reactions, such as halogenation, complete the biosynthesis of this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis: Quorum Sensing

The production of this compound in Burkholderia ambifaria is tightly regulated by a cell-density dependent mechanism known as quorum sensing (QS). The primary QS system involved is the CepI/CepR system, which utilizes N-acyl homoserine lactones (AHLs) as signaling molecules.

-

CepI: An AHL synthase that produces N-octanoyl-homoserine lactone (C8-HSL) and, to a lesser extent, N-hexanoyl-homoserine lactone (C6-HSL).[2]

-

CepR: A transcriptional regulator that binds to AHLs at high cell densities.

The CepR-AHL complex then binds to specific DNA sequences (cep boxes) in the promoter regions of target genes, including the enacyloxin biosynthetic gene cluster, to activate their transcription.

CepI/CepR Quorum Sensing Circuit

Caption: Quorum sensing regulation of this compound production.

Experimental Protocols

This section provides detailed methodologies for the fermentation, purification, characterization, and bioactivity testing of this compound.

Fermentation and Isolation

5.1.1. Culture Medium and Conditions

-

Producing Strain: Burkholderia ambifaria or Burkholderia gladioli

-

Medium: Modified Bennett's medium (per liter): 10 g glucose, 2 g yeast extract, 1 g beef extract, 2 g NZ amine A, 10 g soluble starch, 20 g agar (for solid medium). Adjust pH to 7.0.

-

Fermentation: Inoculate a 250 mL baffled flask containing 50 mL of medium with a fresh culture. Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

5.1.2. Extraction and Purification

-

Extraction: After incubation, extract the whole culture broth (including cells and supernatant) twice with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Chromatography:

-

Step 1: Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply to a silica gel column. Elute with a stepwise gradient of dichloromethane-methanol (e.g., 100:0 to 90:10).

-

Step 2: Preparative HPLC: Pool the active fractions and subject them to preparative reverse-phase HPLC (C18 column). Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). Monitor the eluate at 363 nm.

-

-

Final Purification: Collect the fractions containing this compound and evaporate the solvent to yield the pure compound.

Structural Characterization

5.2.1. High-Resolution Mass Spectrometry (HR-MS)

-

Instrument: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) to deduce the elemental composition.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 500 MHz or higher NMR spectrometer.

-

Solvent: CD₃OD or DMSO-d₆.

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to elucidate the chemical structure and stereochemistry.

| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |

| Chemical shifts (δ) and coupling constants (J) characteristic of the polyene chain, the dichlorinated moiety, and the dihydroxycyclohexanecarboxylic acid are observed. | Resonances corresponding to the carbonyl, olefinic, and aliphatic carbons are assigned based on 2D NMR data. |

Table 2: Summary of expected NMR data for this compound.

Minimum Inhibitory Concentration (MIC) Assay

5.3.1. Broth Microdilution Method

-

Preparation of Inoculum: Grow the test microorganism in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD₆₀₀) of 0.1. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no inoculum). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Gene Cluster Analysis Workflow

Caption: Experimental workflow for biosynthetic gene cluster analysis.

Conclusion

This compound represents a promising antibiotic scaffold with a unique structure and mechanism of action. The elucidation of its biosynthetic pathway and regulatory network opens avenues for synthetic biology and metabolic engineering approaches to generate novel analogs with improved pharmacological properties. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development of this compound and related compounds as next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of quorum sensing-controlled genes in Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. Multiply charged ion profiles in the UHPLC-HRMS analysis of palytoxin analogues from Ostreopsis cf. ovata blooms - PMC [pmc.ncbi.nlm.nih.gov]

Enacyloxin IIa and the Producing Organism Burkholderia: A Technical Guide

Introduction

Enacyloxin IIa is a polyketide antibiotic with significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1] Produced by certain species of the bacterial genus Burkholderia, this molecule has garnered interest within the scientific community due to its novel structure and mechanism of action, particularly in an era of mounting antibiotic resistance.[2][3] this compound targets the bacterial protein synthesis machinery, a critical pathway for bacterial viability, by interacting with the elongation factor Tu (EF-Tu).[4][5] This guide provides an in-depth overview of this compound, its producing organism, its biosynthesis, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

The Producing Organism: Burkholderia

The genus Burkholderia comprises a diverse group of Gram-negative, aerobic, rod-shaped bacteria.[6] Members of this genus are ubiquitous in the environment, inhabiting soil, water, and the rhizosphere.[6] While many Burkholderia species are known for their beneficial associations with plants and fungi, some are opportunistic pathogens in humans, notably in individuals with cystic fibrosis.[6][7]

Several Burkholderia species have been identified as producers of this compound, including:

-

Burkholderia gladioli : This species is a known plant pathogen affecting crops like rice, onions, and gladiolus.[6] It is also an opportunistic human pathogen. B. gladioli synthesizes a variety of inhibitory substances, including enacyloxins.[6][8]

-

Burkholderia ambifaria : A member of the Burkholderia cepacia complex (Bcc), B. ambifaria has also been identified as a producer of this compound.[2][9]

The production of secondary metabolites like this compound is thought to play a role in the ecological competitiveness of these bacteria.[7]

This compound: Structure and Physicochemical Properties

This compound is a unique polyene antibiotic with a non-lactonic structure.[1] Its chemical backbone consists of a 3,4-dihydroxycyclohexanecarboxylic acid moiety with a chlorine-containing polyenic and polyhydroxy acyl side chain attached via an ester linkage.[1][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₅Cl₂NO₁₁ | [10] |

| Molecular Weight | 702.6 g/mol | [10] |

| Appearance | Yellow-colored | [11] |

Biosynthesis of this compound

This compound is synthesized via a complex biosynthetic pathway encoded by a dedicated gene cluster.[2] The core of this machinery is an unusual hybrid modular polyketide synthase (PKS).[2] This PKS system is unique in that it consists of multiple proteins with similarities to both cis-acyltransferase (cis-AT) PKSs and a single protein with similarity to trans-AT PKSs.[2] The biosynthesis is also noted to be regulated by quorum sensing.[2]

The assembly of the enacyloxin polyketide chain involves a dual transacylation mechanism for its release from the synthase.[12] A non-elongating ketosynthase domain facilitates the transfer of the completed polyketide chain from the final acyl carrier protein domain of the synthase to a distinct carrier protein.[12][13] Subsequently, a nonribosomal peptide synthetase (NRPS) condensation domain catalyzes the condensation of this chain with (1S, 3R, 4S)-3, 4-dihydroxycyclohexane carboxylic acid (DHCCA).[12][13]

References

- 1. New polyenic antibiotics active against gram-positive and gram-negative bacteria. IV. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Burkholderia gladioli - Wikipedia [en.wikipedia.org]

- 7. Kill and cure: genomic phylogeny and bioactivity of Burkholderia gladioli bacteria capable of pathogenic and beneficial lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Burkholderia Bacteria Produce Multiple Potentially Novel Molecules that Inhibit Carbapenem-Resistant Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C33H45Cl2NO11 | CID 15139149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A dual transacylation mechanism for polyketide synthase chain release in enacyloxin antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A dual transacylation mechanism for polyketide synthase chain release in enacyloxin antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Enacyloxin IIa from Frateuria sp. W-315: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Enacyloxin IIa, a potent polyene antibiotic, from the bacterium Frateuria sp. W-315. This document details the necessary experimental protocols, from fermentation to purification, and includes visualizations to clarify the workflow and biosynthetic pathway.

Introduction

This compound is a unique polyhydroxy-polyenic antibiotic produced by Frateuria sp. W-315, an organism formerly classified as Gluconobacter sp. W-315.[1] It exhibits significant activity against both Gram-positive and Gram-negative bacteria by inhibiting protein biosynthesis.[2] Specifically, this compound targets the elongation factor Tu (EF-Tu), preventing the release of aminoacyl-tRNA and thereby halting protein synthesis.[3] Its novel structure, featuring a 3,4-dihydroxycyclohexanecarboxylic acid moiety attached to a chlorine-containing polyene side chain, makes it a molecule of interest for further drug development.[2]

The isolation of this compound is a multi-step process that requires careful attention to culture conditions and purification techniques due to the inherent instability of polyene antibiotics.

Fermentation Protocol

The production of this compound by Frateuria sp. W-315 is dependent on a co-culture or the use of a conditioned medium. The bacterium requires a spent medium from the fungus Neurospora crassa for antibiotic production.[4]

Media Preparation

Czapek-Dox Medium for Neurospora crassa

This medium is first prepared to be conditioned by Neurospora crassa.

| Component | Quantity (per 1 L of distilled water) |

| Sucrose | 30.0 g |

| Sodium Nitrate | 2.0 g |

| Dipotassium Phosphate | 1.0 g |

| Magnesium Sulfate | 0.5 g |

| Potassium Chloride | 0.5 g |

| Ferrous Sulfate | 0.01 g |

Procedure:

-

Dissolve all components in distilled water.

-

Adjust the pH to 7.2-7.4.

-

Sterilize by autoclaving at 121°C for 15 minutes.

Cultivation

Step 1: Conditioning of the Medium by Neurospora crassa

-

Inoculate the sterile Czapek-Dox medium with a culture of Neurospora crassa.

-

Incubate at 28°C for 3-5 days with shaking.

-

After incubation, remove the fungal mycelium by filtration to obtain the spent (conditioned) medium.

Step 2: Fermentation of Frateuria sp. W-315

-

Sterilize the Neurospora crassa-spent Czapek-Dox medium.

-

Inoculate the sterile spent medium with a seed culture of Frateuria sp. W-315.

-

Incubate the culture at 28-30°C for 5-7 days in a shaker incubator to ensure adequate aeration.

Extraction and Purification Protocol

The extraction and purification of this compound from the fermentation broth is a critical phase, given the sensitivity of polyene antibiotics to light, heat, and extreme pH. All steps should be carried out with protection from light and at reduced temperatures where possible.

Extraction of Crude this compound

-

Cell Separation : After fermentation, separate the bacterial cells from the culture broth by centrifugation.

-

Solvent Extraction :

-

The active compounds, including this compound, are present in both the supernatant and the bacterial cells.

-

Extract the supernatant with an equal volume of n-butanol.

-

Extract the cell pellet with methanol.

-

Combine the organic extracts.

-

-

Concentration : Concentrate the combined organic extracts under reduced pressure to obtain a crude oily residue.

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the crude extract.

Step 1: Silica Gel Chromatography (Initial Fractionation)

-

Stationary Phase : Silica gel (60-120 mesh).

-

Mobile Phase : A gradient of chloroform-methanol.

-

Procedure :

-

Dissolve the crude extract in a minimal amount of chloroform-methanol.

-

Load the solution onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor for antibiotic activity using a bioassay (e.g., against a sensitive bacterial strain) or by thin-layer chromatography (TLC).

-

Pool the active fractions and concentrate under reduced pressure.

-

Step 2: Sephadex LH-20 Chromatography (Size Exclusion)

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol.

-

Procedure :

-

Dissolve the partially purified active fraction in methanol.

-

Apply the solution to a Sephadex LH-20 column.

-

Elute with methanol.

-

Collect fractions and identify those containing this compound by UV-Vis spectrophotometry (polyenes have characteristic absorption spectra) and bioassay.

-

Combine the active fractions and concentrate.

-

Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

-

Stationary Phase : C18 column.

-

Mobile Phase : A gradient of acetonitrile and water.

-

Procedure :

-

Dissolve the further purified sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Elute with a suitable gradient of acetonitrile in water.

-

Monitor the elution profile with a UV-Vis detector at the characteristic absorbance maxima for this compound.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Quantitative Data

The following table provides a template for summarizing the quantitative data obtained during a typical isolation and purification process. Actual yields may vary depending on the specific fermentation and purification conditions.

| Purification Step | Total Volume (mL) / Mass (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Broth | (Initial Volume) | (Calculated) | (Calculated) | 100 | (Not Applicable) |

| Crude Extract | (Mass of Residue) | (Calculated) | (Calculated) | - | - |

| Silica Gel Pool | (Mass of Active Pool) | (Calculated) | (Calculated) | - | - |

| Sephadex LH-20 Pool | (Mass of Active Pool) | (Calculated) | (Calculated) | - | - |

| Pure this compound | (Final Mass) | (Calculated) | (Calculated) | - | >95 (by HPLC) |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The isolation of this compound from Frateuria sp. W-315 is a complex but achievable process. Success relies on the careful preparation of the conditioned medium, controlled fermentation conditions, and a systematic approach to extraction and purification that mitigates the instability of the target compound. This guide provides a foundational protocol for researchers to produce and purify this compound for further study and potential development into a novel therapeutic agent.

References

Enacyloxin IIa: A Dual-Acting Inhibitor of Bacterial Protein Synthesis

An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enacyloxin IIa is a potent antibiotic that exhibits a unique dual mechanism of action, targeting both the elongation factor Tu (EF-Tu) and the bacterial ribosome to inhibit protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound's activity. By elucidating its intricate mechanism, this document aims to inform research and development efforts for novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel therapeutic agents with new mechanisms of action. This compound, a polyketide antibiotic, has demonstrated promising activity against multidrug-resistant pathogens, including Acinetobacter baumannii[1]. Its efficacy stems from a fascinating dual-targeting strategy that disrupts two crucial stages of the translation elongation cycle. This guide will delve into the specifics of this mechanism, presenting key quantitative data and the experimental methodologies used to uncover these details.

Mechanism of Action: A Two-Pronged Attack

This compound's inhibitory effect on protein synthesis is the result of its interaction with two key players in the translation machinery: the elongation factor Tu (EF-Tu) and the ribosome itself.

Targeting Elongation Factor Tu (EF-Tu)

The primary target of this compound is the bacterial elongation factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome[2][3][4][5]. This compound binds to EF-Tu at the interface of domains 1 and 3, a site that partially overlaps with the binding pocket of the antibiotic kirromycin[2]. This binding event triggers a cascade of inhibitory effects:

-

Inhibition of GTP Hydrolysis and EF-Tu Release: this compound effectively locks EF-Tu in its GTP-bound conformation. It dramatically slows the dissociation of GTP from EF-Tu, as evidenced by a significant decrease in the dissociation constant (Kd) from 500 nM to 0.7 nM[3][4]. This stabilization of the EF-Tu•GTP complex hinders the release of EF-Tu•GDP from the ribosome after GTP hydrolysis, a critical step for the continuation of the elongation cycle[2].

-

Inhibition of EF-Ts Function: The antibiotic also impedes the function of elongation factor Ts (EF-Ts), which is responsible for catalyzing the exchange of GDP for GTP on EF-Tu, further disrupting the recycling of EF-Tu[3][4].

-

Altered aa-tRNA Interaction: While the this compound-bound EF-Tu•GTP complex can still bind to aa-tRNA, the conformation of the bound aa-tRNA is altered. This modification results in the loss of protection against spontaneous deacylation, leading to a decrease in the availability of functional aa-tRNA for protein synthesis[3][4][5].

Direct Action on the Ribosome

In addition to its effects on EF-Tu, this compound also directly impacts the ribosome[3][4]. While the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, this compound induces an anomalous positioning of the aa-tRNA within the A-site[3][4]. This incorrect placement of the aminoacyl moiety prevents its proper accommodation into the peptidyl transferase center (PTC).

Crucially, the catalytic activity of the PTC itself, as determined by the puromycin reaction, is not directly inhibited by this compound[3][4]. The inhibition of peptide bond formation is a direct consequence of the improper positioning of the incoming aa-tRNA, making it inaccessible to the peptidyl-tRNA at the P-site.

This dual-pronged attack, targeting both the delivery of aa-tRNA via EF-Tu and its correct placement on the ribosome, makes this compound a highly effective inhibitor of bacterial protein synthesis.

Quantitative Data

The following tables summarize the key quantitative data reported for the activity of this compound.

Table 1: In Vitro Inhibition of Protein Synthesis

| Parameter | Value | Reference |

| IC50 on poly(Phe) synthesis | ~70 nM | [3][4] |

Table 2: Effect on EF-Tu•GTP Interaction

| Parameter | Condition | Value | Reference |

| Kd of EF-Tu•GTP | Without this compound | 500 nM | [3][4] |

| Kd of EF-Tu•GTP | With this compound | 0.7 nM | [3][4] |

Table 3: Antimicrobial Activity

| Organism | MIC | Reference |

| Acinetobacter baumannii | 3 µg/ml | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Protein Synthesis

Caption: Dual inhibition of protein synthesis by this compound.

Experimental Workflow for Assessing Protein Synthesis Inhibition

Caption: Workflow for determining IC50 of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound. These protocols are based on established methods and the information available in the cited literature.

In Vitro Poly(Phe) Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system programmed with a poly(U) mRNA template, which directs the synthesis of polyphenylalanine.

Materials:

-

70S ribosomes from E. coli

-

S100 supernatant (as a source of translation factors)

-

Poly(U) mRNA

-

[¹⁴C]Phenylalanine

-

tRNA mixture

-

ATP, GTP

-

Creatine phosphate, creatine kinase (energy regenerating system)

-

Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a master mix containing ribosomes, S100 supernatant, poly(U) mRNA, tRNA, ATP, GTP, and the energy regenerating system in the reaction buffer.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (or vehicle control) to the respective tubes.

-

Initiate the reaction by adding [¹⁴C]Phenylalanine.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA to precipitate the synthesized polyphenylalanine.

-

Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

-

Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

EF-Tu•GTP Dissociation Assay (Filter Binding)

This assay measures the effect of this compound on the stability of the EF-Tu•GTP complex by monitoring the dissociation of radiolabeled GTP.

Materials:

-

Purified EF-Tu

-

[³H]GTP or [γ-³²P]GTP

-

Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

-

This compound stock solution

-

Nitrocellulose filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Incubate purified EF-Tu with a molar excess of [³H]GTP or [γ-³²P]GTP in the reaction buffer to form the EF-Tu•GTP complex.

-

Add either this compound or a vehicle control to the pre-formed complex and incubate.

-

At various time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters under vacuum. The EF-Tu•GTP complex will be retained on the filter, while free GTP will pass through.

-

Immediately wash the filters with cold reaction buffer to remove unbound radiolabeled GTP.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Plot the amount of bound GTP over time to determine the dissociation rate. A slower rate of dissociation in the presence of this compound indicates stabilization of the complex. The dissociation constant (Kd) can be calculated from the on and off rates.

Puromycin Reactivity Assay

This assay is used to assess the integrity of the peptidyl transferase center (PTC) by measuring the formation of a peptide bond between a P-site-bound peptidyl-tRNA and the amino acid analog puromycin.

Materials:

-

70S ribosomes

-

mRNA (e.g., poly(U))

-

P-site substrate (e.g., N-acetyl-[¹⁴C]Phe-tRNA)

-

Puromycin

-

Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl)

-

This compound stock solution

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Pre-bind the N-acetyl-[¹⁴C]Phe-tRNA to the P-site of the ribosomes in the presence of the mRNA template.

-

Add this compound or a vehicle control to the ribosome complexes and incubate.

-

Initiate the reaction by adding puromycin.

-

Incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Stop the reaction by adding a high concentration of a salt (e.g., MgCl₂).

-

Extract the N-acetyl-[¹⁴C]Phe-puromycin product with ethyl acetate. The unreacted N-acetyl-[¹⁴C]Phe-tRNA remains in the aqueous phase.

-

Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

The amount of product formed reflects the activity of the PTC. Unchanged product formation in the presence of this compound indicates that the PTC is not directly inhibited.

Conclusion

This compound represents a compelling example of a natural product that has evolved a sophisticated mechanism to inhibit a fundamental cellular process. Its ability to simultaneously disrupt the function of EF-Tu and interfere with the correct positioning of aa-tRNA on the ribosome underscores its potential as a lead compound for the development of new antibiotics. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for guiding future medicinal chemistry efforts to optimize its properties and overcome potential resistance mechanisms. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel inhibitors of bacterial protein synthesis.

References

- 1. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Enacyloxin IIa: A Dual Inhibitor of Bacterial Protein Synthesis Targeting EF-Tu and the Ribosome

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enacyloxin IIa is a polyketide antibiotic with a unique dual-inhibition mechanism that targets both the elongation factor Tu (EF-Tu) and the ribosome, crucial components of the bacterial protein synthesis machinery. This technical guide provides an in-depth overview of the molecular interactions and functional consequences of this compound's action. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. This compound, produced by Burkholderia ambifaria, represents a promising lead compound due to its potent and dual-targeted inhibition of bacterial protein synthesis.[1][2] Unlike many antibiotics that target a single step in translation, this compound disrupts the function of both the GTPase elongation factor Tu (EF-Tu) and the ribosomal A-site.[3][4][5][6] This dual-targeting strategy may offer advantages in terms of potency and a reduced propensity for the development of resistance.

EF-Tu is a highly conserved bacterial protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[7] The ribosome, a complex molecular machine, is the site of protein synthesis, where the genetic information encoded in mRNA is translated into a polypeptide chain.[8] By interfering with both of these essential components, this compound effectively halts protein production, leading to bacterial cell death.

This guide will delve into the specifics of this compound's interactions with its targets, present the quantitative data that underpins our understanding of its potency, and provide detailed protocols for key experiments used to elucidate its mechanism of action.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified through various biochemical and microbiological assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: In Vitro Inhibition of Protein Synthesis and EF-Tu Function by this compound

| Parameter | Value | Description | Reference |

| IC50 (poly(Phe) synthesis) | ~70 nM | Concentration of this compound that inhibits 50% of poly(phenylalanine) synthesis in an in vitro translation system. | [3][4] |

| Kd (EF-Tu-GTP) | 0.7 nM | Dissociation constant for the binding of this compound to the EF-Tu-GTP complex. | [3][4] |

| Kd (EF-Tu-GTP) - without antibiotic | 500 nM | Dissociation constant for the EF-Tu-GTP complex in the absence of this compound. | [3][4] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains

| Bacterial Species | MIC Range (mg/L) | Reference |

| Neisseria gonorrhoeae | 0.015–0.06 | [9][10] |

| Ureaplasma spp. | 4–32 | [9][10] |

| Acinetobacter baumannii | 3 | [1] |

Mechanism of Dual Inhibition

This compound exerts its antibacterial effect through a sophisticated dual-inhibition mechanism that targets two key players in protein synthesis: elongation factor Tu (EF-Tu) and the ribosome.

Inhibition of EF-Tu Function

This compound binds to EF-Tu at the interface of domains 1 and 3, a site that partially overlaps with the binding site of another EF-Tu inhibitor, kirromycin.[1][11][12] This binding has several profound consequences on the function of EF-Tu:

-

Stabilization of the EF-Tu-GTP Complex: this compound dramatically increases the affinity of EF-Tu for GTP, as evidenced by the significant decrease in the dissociation constant (Kd) from 500 nM to 0.7 nM.[3][4] This stabilization effectively traps EF-Tu in its active, GTP-bound conformation.

-

Inhibition of EF-Tu-GDP Dissociation: The antibiotic hinders the release of EF-Tu-GDP from the ribosome, a crucial step for the continuation of the elongation cycle.[1][11]

-

Inhibition of EF-Ts-mediated Guanine Nucleotide Exchange: this compound prevents the elongation factor Ts (EF-Ts) from stimulating the dissociation of GDP from EF-Tu, thereby inhibiting the regeneration of the active EF-Tu-GTP complex.[3][4]

-

Altered aa-tRNA Interaction: While EF-Tu-GTP can still form a complex with aminoacyl-tRNA (aa-tRNA) in the presence of this compound, the orientation of the aa-tRNA is modified. This alteration results in the loss of protection against spontaneous deacylation of the aa-tRNA.[3][4]

Inhibition of Ribosomal Function

In addition to its effects on EF-Tu, this compound also directly impacts the ribosome:

-

Anomalous Positioning of aa-tRNA in the A-site: Although the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, this compound induces an incorrect positioning of the aa-tRNA within the A-site.[3][4][5]

-

Inhibition of Peptide Bond Formation: This anomalous positioning of the aa-tRNA prevents the incorporation of the amino acid into the growing polypeptide chain, effectively inhibiting the peptidyl transferase reaction.[3][4] This effect is observed even when Phe-tRNA is bound non-enzymatically to the A-site, indicating a direct effect on the ribosome.[3][4]

-

No Direct Effect on the Peptidyl-Transferase Center: The activity of the peptidyl-transferase center itself, as measured by the puromycin reaction, is not directly affected by this compound.[3][4] This suggests that the inhibition of peptide bond formation is a consequence of the incorrect positioning of the A-site tRNA rather than a direct inhibition of the catalytic center.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the dual inhibitory action of this compound.

In Vitro Poly(Phe) Synthesis Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis by quantifying the incorporation of radiolabeled phenylalanine into a polypeptide chain.

Materials:

-

E. coli 70S ribosomes

-

S100 supernatant (as a source of translation factors)

-

Poly(U) mRNA

-

[¹⁴C]-Phenylalanine

-

tRNA mixture

-

ATP, GTP

-

Creatine phosphate, creatine kinase

-

Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a master mix containing all components for the in vitro translation system except for the ribosomes and this compound.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control to the tubes.

-

Initiate the reaction by adding the 70S ribosomes.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reactions by adding cold 10% TCA.

-

Heat the samples at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs.

-

Cool the samples on ice and collect the precipitated poly(Phe) on glass fiber filters by vacuum filtration.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Filter-Binding Assay for EF-Tu-GTP Interaction

This assay is used to determine the binding affinity of this compound to the EF-Tu-GTP complex by measuring the retention of a radiolabeled ligand on a nitrocellulose filter.

Materials:

-

Purified EF-Tu

-

[³H]-GTP or [γ-³²P]-GTP

-

This compound

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer (same as binding buffer)

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of EF-Tu (e.g., 1 µM) and radiolabeled GTP (e.g., 10 µM) in binding buffer.

-

Add increasing concentrations of this compound to the reaction mixtures.

-

Incubate the mixtures at room temperature for 15 minutes to allow binding to reach equilibrium.

-

Filter the reaction mixtures through pre-wetted nitrocellulose filters under vacuum. Proteins and protein-ligand complexes will bind to the filter, while unbound radiolabeled GTP will pass through.

-

Wash the filters rapidly with cold washing buffer to remove any non-specifically bound radioactivity.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Plot the amount of bound GTP against the concentration of this compound to determine the dissociation constant (Kd).

Puromycin Reaction Assay

This assay assesses the functionality of the peptidyl-transferase center of the ribosome by measuring the formation of a peptide bond between a P-site-bound peptidyl-tRNA and the aminoacyl-tRNA analog, puromycin.

Materials:

-

70S ribosomes programmed with a suitable mRNA (e.g., poly(U))

-

N-acetyl-[¹⁴C]-Phe-tRNA (to be placed in the P-site)

-

Puromycin

-

Reaction buffer

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Pre-bind N-acetyl-[¹⁴C]-Phe-tRNA to the P-site of the 70S ribosomes in the presence of poly(U) mRNA.

-

Add this compound at various concentrations to the ribosome complexes and incubate.

-

Initiate the reaction by adding a saturating concentration of puromycin.

-

Incubate for a short period to allow the peptidyl transferase reaction to occur.

-

Stop the reaction by adding a high concentration of a salt like MgCl₂.

-

Extract the N-acetyl-[¹⁴C]-Phe-puromycin product with ethyl acetate. The unreacted N-acetyl-[¹⁴C]-Phe-tRNA will remain in the aqueous phase.

-

Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

Compare the amount of product formed in the presence and absence of this compound to determine its effect on the peptidyl transferase center.

Native Polyacrylamide Gel Electrophoresis (PAGE) for EF-Tu Conformation

Native PAGE can be used to visualize conformational changes in EF-Tu upon binding to ligands such as GTP, GDP, and this compound.

Materials:

-

Purified EF-Tu

-

GTP, GDP

-

This compound

-

Native PAGE gel system (non-denaturing conditions)

-

Running buffer

-

Loading dye (without SDS or reducing agents)

-

Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

-

Prepare samples containing EF-Tu alone, EF-Tu with GTP, EF-Tu with GDP, and each of these combinations with this compound.

-

Incubate the samples to allow for ligand binding.

-

Add native loading dye to the samples.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Analyze the migration of the bands. Changes in the electrophoretic mobility of EF-Tu in the presence of different ligands indicate conformational changes.

Conclusion

This compound stands out as a promising antibiotic candidate due to its unique dual-inhibition mechanism targeting both EF-Tu and the ribosome. This multifaceted attack on the bacterial protein synthesis machinery is a key feature that may contribute to its potency and potentially lower the rate of resistance development. The quantitative data presented in this guide highlights its significant inhibitory activity at the nanomolar level. The detailed experimental protocols provide a framework for researchers to further investigate the intricate molecular interactions of this compound and to screen for novel derivatives with improved pharmacological properties. The continued exploration of such dual-targeting inhibitors is a critical endeavor in the ongoing battle against antibiotic resistance.

References

- 1. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Blue native electrophoresis protocol | Abcam [abcam.com]

- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Synthesis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Native Polyacrylamide Gels | Springer Nature Experiments [experiments.springernature.com]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Principle and Protocol of Native-PAGE - Creative BioMart [creativebiomart.net]

Enacyloxin IIa: A Comprehensive Technical Guide to its Interaction with Elongation Factor Tu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyketide antibiotic that demonstrates potent activity against a range of bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] Its primary mechanism of action involves the inhibition of bacterial protein biosynthesis through a unique interaction with the essential GTPase, elongation factor Tu (EF-Tu).[2][3] This technical guide provides an in-depth analysis of the this compound binding site on EF-Tu, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the key structural and functional consequences for the bacterial translation machinery.

Mechanism of Action

This compound exhibits a dual specificity, targeting both EF-Tu and the ribosomal A-site.[2][3] The antibiotic binds to EF-Tu and, while it does not prevent the formation of the ternary complex (EF-Tu•GTP•aminoacyl-tRNA), it significantly hinders the release of EF-Tu•GDP from the ribosome after GTP hydrolysis.[4][5] This sequestration of EF-Tu on the ribosome effectively stalls protein synthesis. The binding of this compound to EF-Tu alters the orientation of the EF-Tu•GTP complex with respect to the 3' end of the aminoacyl-tRNA, which can impair the proper positioning of the aminoacyl-tRNA in the ribosomal A-site.[2][3]

The this compound Binding Site on EF-Tu

Crystallographic studies have revealed that this compound binds at the interface of domains 1 and 3 of bacterial EF-Tu.[4][6][7] This binding pocket is also shared by another EF-Tu inhibitor, kirromycin, despite the two antibiotics having unrelated chemical structures.[4][6][7] The binding of this compound induces a more compact structure between domains 1 and 2 of EF-Tu compared to kirromycin.[8] A notable feature of this binding site is a hydrophobic pocket that is bordered by the tail of this compound.[4][6][7]

Quantitative Data

The interaction between this compound and EF-Tu has been quantified through various biochemical assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Organism/System | Reference |

| IC50 on poly(Phe) synthesis | ~70 nM | E. coli cell-free system | [2][3] |

| Complex | Dissociation Constant (Kd) | Reference |

| EF-Tu•GTP | 500 nM | [2][3] |

| EF-Tu•GTP + this compound | 0.7 nM | [2][3] |

| Complex | Resolution | PDB ID | Reference |

| E. coli EF-Tu•GDPNP•this compound | 2.3 Å | 2BVN | [4][8] |

| Thermus aquaticus Phe-tRNAPhe•EF-Tu•GDPNP•this compound | 3.1 Å | 1OB5 | [4][6] |

Experimental Protocols

X-ray Crystallography of the EF-Tu•GDPNP•this compound Complex

1. Crystallization:

-

The complex of Escherichia coli EF-Tu, the non-hydrolyzable GTP analog GDPNP, and this compound was crystallized.

-

Crystals were grown over a few days to a maximum size of 0.6 x 0.4 x 0.2 mm.

-

The crystallization solution contained 2.6 M (NH₄)₂SO₄ at a pH between 6.4 and 7.0.

2. Data Collection:

-

Crystals were mounted directly from the mother liquor and flash-cooled in a cryostream at 100 K.

-

For the ternary complex with Phe-tRNAPhe, a cryoprotecting buffer was used, consisting of 2.6 M (NH₄)₂SO₄, 22% trehalose, 30 mM Tris-MES (pH 6.5), 10 mM MgCl₂, 0.5 mM DTT, and 50 µM this compound.

-

X-ray diffraction data were collected at a synchrotron source.

3. Structure Determination and Refinement:

-

The structure was solved by molecular replacement.

-

The initial model was refined using density modification techniques, including averaging, solvent flattening, and histogram matching.

-

Model building was performed, and the C13-R, C14-S configuration for this compound was determined to provide the best fit to the electron density map.

Native Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

-

Escherichia coli EF-Tu was expressed and purified.

-

For analysis of the complex, EF-Tu was incubated with a non-hydrolyzable GTP analog (GDPNP) and this compound.

-

The samples were buffer-exchanged into 50 mM ammonium acetate using spin desalting columns to ensure compatibility with mass spectrometry.

2. Mass Spectrometry Analysis:

-

Experiments were performed on a mass spectrometer equipped for native ESI-MS.

-

The instrument was operated in positive ion mode.

-

Gentle instrumental conditions were used to maintain the non-covalent interactions within the EF-Tu•GDPNP•this compound complex.

3. Collision-Induced Unfolding (CIU):

-

The stability of the compact gas-phase structure of the complex was assessed using CIU.

-

The specific charge state of the complex was isolated and subjected to increasing collision energies.

-

The resulting unfolding pattern provided information on the stabilizing effect of this compound binding.

In Vitro Poly(Phe) Synthesis Assay for IC50 Determination

While a detailed step-by-step protocol is not available in the provided search results, a general procedure for this assay would involve: 1. Preparation of a cell-free translation system: This typically includes ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors from E. coli. 2. Reaction mixture: The reaction would contain the components of the cell-free system, a poly(U) mRNA template, radiolabeled phenylalanine ([14C]Phe or [3H]Phe), and varying concentrations of this compound. 3. Incubation: The reaction mixtures are incubated at 37°C to allow for the synthesis of polyphenylalanine. 4. Precipitation and detection: The synthesized polyphenylalanine is precipitated, typically using trichloroacetic acid (TCA), and collected on a filter. The amount of incorporated radiolabeled phenylalanine is then quantified using a scintillation counter. 5. IC50 calculation: The concentration of this compound that inhibits 50% of the poly(Phe) synthesis compared to a no-drug control is determined as the IC50 value.

Filter Binding Assay for Dissociation Constant (Kd) Determination

A filter binding assay is a common method to determine the affinity between a protein and a ligand. A generalized protocol for measuring the Kd of the EF-Tu•GTP complex is as follows: 1. Radiolabeling: GTP is radiolabeled, for example, with 3H or 32P. 2. Binding reaction: A constant concentration of EF-Tu is incubated with varying concentrations of the radiolabeled GTP in a suitable binding buffer. To determine the effect of this compound, a fixed concentration of the antibiotic is included in the binding reactions. 3. Filtration: The reaction mixtures are passed through a nitrocellulose filter. Proteins, including EF-Tu and any bound ligands, are retained on the filter, while unbound small molecules like GTP pass through. 4. Washing: The filters are washed to remove any non-specifically bound radiolabeled GTP. 5. Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of GTP bound to EF-Tu. 6. Kd calculation: The data of bound GTP versus the concentration of free GTP are plotted and fitted to a binding isotherm to calculate the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Caption: Experimental workflow for analyzing the this compound-EF-Tu interaction.

Conclusion

This compound represents a promising class of antibiotics with a well-defined molecular target. Its interaction with EF-Tu at the interface of domains 1 and 3 leads to a potent inhibition of bacterial protein synthesis. The detailed structural and quantitative data, along with the established experimental methodologies, provide a solid foundation for further research and development. Structure-guided design of novel antibiotics targeting this specific pocket on EF-Tu could lead to the development of new therapeutic agents to combat antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Native ESI-MS and Collision-Induced Unfolding (CIU) of the Complex between Bacterial Elongation Factor-Tu and the Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound pinpoints a binding pocket of elongation factor Tu for development of novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. | Semantic Scholar [semanticscholar.org]

Enacyloxin IIa: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa is a polyene antibiotic that exhibits a unique dual mechanism of action, inhibiting bacterial protein synthesis by targeting both the elongation factor Tu (EF-Tu) and the ribosome. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data on its activity against a range of bacterial pathogens. Furthermore, it details the experimental protocols for determining its antibacterial activity and elucidating its mechanism of action, providing a valuable resource for researchers in the field of antibiotic drug discovery and development.

Antibacterial Spectrum of Activity

This compound has demonstrated significant inhibitory activity against a variety of Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound against several clinically relevant bacterial species.

Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae

| Bacterial Strain | MIC Range (mg/L) |

| Neisseria gonorrhoeae (including multidrug-resistant isolates) | 0.015 – 0.06[1] |

Table 2: In Vitro Activity of this compound against Ureaplasma species

| Bacterial Species | MIC Range (mg/L) |

| Ureaplasma spp. | 4 – 32[1] |

Table 3: In Vitro Activity of this compound against other notable pathogens

| Bacterial Species | MIC (µg/mL) |

| Acinetobacter baumannii | 3 |

Mechanism of Action: Dual Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by disrupting bacterial protein synthesis through a novel dual-targeting mechanism. It simultaneously inhibits the function of elongation factor Tu (EF-Tu) and interferes with the ribosomal A-site.[2][3][4]

-

Inhibition of Elongation Factor Tu (EF-Tu): this compound binds to EF-Tu, a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome. This binding event locks EF-Tu in its GTP-bound conformation, preventing the release of EF-Tu-GDP from the ribosome after GTP hydrolysis.[3][4] This sequestration of EF-Tu effectively halts the elongation cycle of protein synthesis.

-

Interference with the Ribosomal A-site: In addition to its effect on EF-Tu, this compound also directly affects the ribosomal A-site, the location where incoming aminoacyl-tRNA binds. This interference leads to an incorrect positioning of the aminoacyl-tRNA, thereby inhibiting the peptidyl transferase reaction and preventing the incorporation of new amino acids into the growing polypeptide chain.[2][5]

This dual-action mechanism makes this compound a promising candidate for combating bacterial infections, particularly those caused by resistant strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial spectrum and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard methods such as agar dilution and broth microdilution.

This method is particularly useful for fastidious organisms like N. gonorrhoeae.

Materials:

-

Mueller-Hinton agar (or other suitable growth medium for the test organism)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes

-

Multipoint inoculator

Procedure:

-

Prepare a series of agar plates containing twofold serial dilutions of this compound.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Using a multipoint inoculator, apply a standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C in a CO2-enriched atmosphere for N. gonorrhoeae).

-

After incubation (typically 20-24 hours), determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This method is suitable for a wide range of bacteria and allows for high-throughput screening.

Materials:

-

Cation-adjusted Mueller-Hinton broth (or other suitable liquid medium)

-

This compound stock solution

-

Bacterial inoculum standardized to a final concentration of 5 x 10^5 CFU/mL

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare twofold serial dilutions of this compound in broth directly in the wells of a 96-well microtiter plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (i.e., no bacterial growth).

Mechanism of Action Studies

The following protocols are fundamental to understanding how this compound inhibits protein synthesis.

This assay assesses the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Commercial IVTT kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

This compound at various concentrations

-

Radioactively labeled amino acid (e.g., [35S]-methionine) or appropriate substrate for the reporter protein

-

Scintillation counter or spectrophotometer

Procedure:

-

Set up the IVTT reaction according to the manufacturer's instructions, including the DNA template, amino acids (with the labeled one), and energy source.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Include a no-antibiotic control.

-

Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a specified time.

-

Quantify the amount of newly synthesized protein by measuring radioactivity or reporter enzyme activity.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

This assay measures the effect of this compound on the binding of GTP to EF-Tu.

Materials:

-

Purified EF-Tu

-

Radioactively labeled GTP (e.g., [γ-32P]GTP)

-

This compound

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose filters

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate purified EF-Tu with radioactively labeled GTP in the presence and absence of this compound in the binding buffer.

-

After incubation to allow complex formation, filter the reaction mixture through a nitrocellulose membrane under vacuum. EF-Tu and any bound GTP will be retained on the filter, while unbound GTP will pass through.

-

Wash the filters with cold binding buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

An increase in retained radioactivity in the presence of this compound indicates a stabilization of the EF-Tu:GTP complex.

This advanced technique can pinpoint the specific site of ribosome stalling on an mRNA template caused by an antibiotic.

Materials:

-

Purified ribosomes (70S)

-

Specific mRNA template

-

Initiator tRNA (fMet-tRNA)

-

Reverse transcriptase

-

DNA primer complementary to a downstream region of the mRNA

-

Radioactively labeled dNTPs

-

This compound

-

Denaturing polyacrylamide gel

Procedure:

-

Assemble a translation initiation complex by incubating ribosomes, mRNA, and initiator tRNA.

-

Add this compound to the reaction.

-

Initiate reverse transcription by adding the DNA primer and reverse transcriptase along with dNTPs (including the labeled one).

-

The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be prematurely terminated.

-

Denature the reaction products and separate them by size on a denaturing polyacrylamide gel.

-

The appearance of a specific truncated cDNA product (the "toeprint") in the presence of this compound indicates the position of the ribosome stall on the mRNA.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of Action of this compound.

Caption: Workflow for MIC Determination.

Caption: In Vitro Transcription/Translation Assay.

References

- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New polyenic antibiotics active against gram-positive and gram-negative bacteria. IV. Structural elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enacyloxin IIa Biosynthesis Pathway in Burkholderia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa, a potent polyketide antibiotic, has garnered significant interest for its activity against multidrug-resistant Gram-negative pathogens. Produced by select strains of Burkholderia, particularly Burkholderia ambifaria, this complex natural product arises from an unusual hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, compiling quantitative data, detailing experimental protocols, and visualizing the intricate molecular assembly line.

Data Presentation: Quantitative Insights into this compound Biosynthesis

The production of this compound is tightly regulated, with gene expression significantly upregulated under specific culture conditions. Furthermore, the final product exhibits potent antimicrobial activity at low concentrations.

Gene Upregulation in the this compound Biosynthetic Gene Cluster

Microarray analysis of Burkholderia ambifaria AMMD revealed a significant increase in the transcription of the enacyloxin biosynthetic gene cluster when grown in a glycerol-based medium compared to a glucose-based medium. The fold change in gene expression for key genes in the cluster is summarized below.

| Gene (Bamb_) | Putative Function | Fold Change |

| 5911 | LuxR family transcriptional regulator | 292.1 |

| 5914 | FADH2-dependent halogenase | 12.3 |

| 5915 | Condensation domain-containing protein | 20.1 |

| 5916 | Acyl-CoA dehydrogenase-like protein | 16.5 |

| 5917 | Acyl carrier protein | 18.2 |

| 5918 | Type I polyketide synthase | 24.3 |

| 5919 | Type I polyketide synthase | 23.8 |

| 5920 | 3-oxoacyl-[acyl-carrier-protein] synthase III | 12.7 |

| 5921 | Type I polyketide synthase | 20.7 |

| 5922 | Enoyl-CoA hydratase/isomerase family protein | 16.3 |

| 5923 | Type I polyketide synthase | 19.8 |

| 5924 | Type I polyketide synthase | 18.9 |

| 5925 | Type I polyketide synthase | 17.5 |

| 5926 | Type I polyketide synthase | 16.9 |

| 5927 | Thioesterase-like protein | 13.8 |

| 5928 | NAD-dependent epimerase/dehydratase family | 11.2 |

| 5929 | Oxidoreductase | 9.8 |

| 5930 | Shikimate 5-dehydrogenase | 7.5 |

| 5931 | 3-dehydroquinate synthase | 8.1 |

| 5932 | Probable shikimate kinase | 6.4 |

| 5933 | 3-deoxy-7-phosphoheptulonate synthase | 5.9 |

Data extracted from the supplementary materials of Mahenthiralingam et al., 2011.

Antimicrobial Activity of this compound and iso-Enacyloxin IIa

The purified final products, this compound and its isomer, iso-enacyloxin IIa, demonstrate potent activity against several clinically relevant Gram-negative bacteria.

| Organism | MIC (mg/L) - this compound | MIC (mg/L) - iso-Enacyloxin IIa |

| Burkholderia multivorans | 1-2 | 4-8 |

| Burkholderia dolosa | 2-4 | 8-16 |

| Acinetobacter baumannii | 4-8 | 16-32 |

| Pseudomonas aeruginosa | >128 | >128 |

| Staphylococcus aureus | >128 | >128 |

Data compiled from various studies on the antimicrobial activity of enacyloxins.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Bacterial Strains and Culture Conditions for Enacyloxin Production

-

Bacterial Strain: Burkholderia ambifaria AMMD.

-

Growth Medium: Basal Salts Medium (BSM) supplemented with 0.05% (w/v) yeast extract and 4 g/L glycerol as the primary carbon source to induce enacyloxin production. For non-inducing conditions, glycerol is replaced with 4 g/L glucose.

-

Culture Conditions: 25 mL of BSM in a 250 mL conical flask is inoculated with 0.5 mL of a 1 x 10⁸ cfu/mL washed starter culture of B. ambifaria AMMD. The culture is incubated at 30°C with shaking at 150 rpm for 30 hours.

Transposon Mutagenesis for Gene Function Analysis

Transposon mutagenesis was employed to identify genes essential for enacyloxin biosynthesis.

-

Mating: A triparental mating is set up between the recipient B. ambifaria AMMD, a helper E. coli strain carrying the pRK2013 plasmid, and an E. coli donor strain carrying the pIT2 (Tn5-lacZ) plasmid.

-

Selection: Transconjugants are selected on Pseudomonas Isolation Agar (PIA) containing appropriate antibiotics to select for B. ambifaria that have undergone transposition and to counter-select against the E. coli donor and helper strains.

-

Screening: Mutants are screened for the loss of antimicrobial activity against a susceptible indicator strain, such as Burkholderia multivorans, using a soft-agar overlay assay.

-

Identification of Insertion Site: The genomic DNA of mutants with a loss-of-function phenotype is extracted. The site of the transposon insertion is identified using arbitrary PCR and subsequent DNA sequencing of the PCR product. The sequence is then mapped to the B. ambifaria AMMD genome to identify the disrupted gene.

LC-MS Analysis for Detection of this compound and iso-Enacyloxin IIa

Liquid chromatography-mass spectrometry (LC-MS) is used to detect and quantify enacyloxin production.

-

Sample Preparation: The culture supernatant of B. ambifaria AMMD is extracted with an equal volume of ethyl acetate. The organic layer is collected and evaporated to dryness. The residue is redissolved in methanol for analysis.

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5 µm, 150 x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be a linear increase from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Full scan mode to detect the [M+H]⁺ ions of this compound (m/z 686.2) and iso-enacyloxin IIa (m/z 686.2).

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the identity of the compounds by comparing their fragmentation patterns to that of a known standard.

-

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a hybrid PKS-NRPS system and a separate pathway for the synthesis of the 3,4-dihydroxycyclohexane carboxylic acid (DHCCA) moiety.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Identifying Biosynthetic Genes

This workflow outlines the key steps taken to identify the genes responsible for this compound production in Burkholderia ambifaria AMMD.

Caption: Workflow for identifying this compound biosynthetic genes.

Logical Relationship of the Hybrid PKS-NRPS System

The this compound synthase is an unusual hybrid system that incorporates features of both cis-AT and trans-AT polyketide synthases, along with a condensation domain typically found in nonribosomal peptide synthetases for the final chain release and esterification.

Caption: Logical organization of the hybrid PKS-NRPS system.

An In-depth Technical Guide to the Enacyloxin IIa Polyketide Synthase Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a potent polyketide antibiotic with significant activity against Gram-negative bacteria, including multidrug-resistant pathogens.[1][2] Produced by the bacterium Burkholderia ambifaria, this complex natural product has garnered interest for its unique chemical structure and its mode of action, which involves the inhibition of bacterial protein synthesis through the targeting of elongation factor Tu (EF-Tu).[2][3] The biosynthesis of this compound is orchestrated by a large and unusual hybrid polyketide synthase (PKS) gene cluster. This technical guide provides a comprehensive overview of the this compound PKS gene cluster, its genetic organization, the proteins it encodes, and the experimental protocols utilized for its study.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Burkholderia ambifaria AMMD is a contiguous stretch of DNA containing a series of genes designated Bamb_5910 through Bamb_5933.[4] This cluster is responsible for the complete biosynthesis of the this compound molecule. The core of the cluster is composed of several large, multidomain PKS enzymes, alongside genes encoding tailoring enzymes, regulatory proteins, and transport functions.

Table 1: Gene Organization of the this compound Biosynthetic Cluster in Burkholderia ambifaria AMMD

| Gene Locus | Putative Function | Gene Size (bp) | Protein Size (amino acids) | Predicted Molecular Weight (kDa) |

| Bamb_5910 | LuxR family transcriptional regulator | 741 | 246 | 27.5 |

| Bamb_5911 | LuxR family transcriptional regulator | 759 | 252 | 28.1 |

| Bamb_5912 | 3-oxoacyl-[acyl-carrier-protein] synthase | 1239 | 412 | 44.9 |

| Bamb_5913 | Shikimate 5-dehydrogenase | 834 | 277 | 29.5 |

| Bamb_5914 | 3-dehydroquinate dehydratase | 741 | 246 | 26.9 |

| Bamb_5915 | Condensation domain-containing protein | 1365 | 454 | 49.8 |

| Bamb_5916 | Acyl-CoA dehydrogenase | 1194 | 397 | 43.1 |

| Bamb_5917 | NRPS-like protein (PCP domain) | 1002 | 333 | 35.8 |

| Bamb_5918 | Acyltransferase | 954 | 317 | 35.1 |

| Bamb_5919 | Polyketide synthase | 13329 | 4442 | 485.9 |

| Bamb_5920 | Polyketide synthase | 9810 | 3269 | 357.2 |

| Bamb_5921 | Polyketide synthase | 19161 | 6386 | 698.5 |

| Bamb_5922 | Acyl-CoA synthetase | 1590 | 529 | 58.7 |

| Bamb_5923 | MFS transporter | 1410 | 469 | 50.8 |

| Bamb_5924 | Hydroxymethylglutaryl-CoA synthase | 1269 | 422 | 46.8 |

| Bamb_5925 | Polyketide synthase | 12603 | 4200 | 459.1 |

| Bamb_5926 | Enoyl-CoA hydratase | 816 | 271 | 29.2 |

| Bamb_5927 | Acyl carrier protein | 270 | 89 | 9.8 |

| Bamb_5928 | 3-hydroxyacyl-CoA dehydrogenase | 789 | 262 | 27.9 |

Note: Gene and protein sizes are derived from the NCBI GenBank entry for the Burkholderia ambifaria AMMD genome (Accession: CP000442.1). Molecular weights are calculated based on the amino acid sequences.

Core Biosynthetic Machinery and Tailoring Enzymes

The biosynthesis of the this compound backbone is carried out by a set of large, modular polyketide synthases (PKSs), including Bamb_5919, Bamb_5920, Bamb_5921, and Bamb_5925. These enzymes function as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The enacyloxin PKS is an unusual hybrid system, incorporating features of both cis-AT and trans-AT PKSs.[2]